(r)-2-Fluoro-4-(1-hydroxyethyl)phenol
CAS No.:
Cat. No.: VC18174877
Molecular Formula: C8H9FO2
Molecular Weight: 156.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H9FO2 |
---|---|
Molecular Weight | 156.15 g/mol |
IUPAC Name | 2-fluoro-4-[(1R)-1-hydroxyethyl]phenol |
Standard InChI | InChI=1S/C8H9FO2/c1-5(10)6-2-3-8(11)7(9)4-6/h2-5,10-11H,1H3/t5-/m1/s1 |
Standard InChI Key | HXGFGGQHVBUIFM-RXMQYKEDSA-N |
Isomeric SMILES | C[C@H](C1=CC(=C(C=C1)O)F)O |
Canonical SMILES | CC(C1=CC(=C(C=C1)O)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The molecular formula of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol is C₈H₉FO₂, with a molecular weight of 156.15 g/mol. Its IUPAC name derives from the (R)-configuration at the hydroxyethyl chiral center, which distinguishes it from the (S)-enantiomer. The fluorine atom at the 2-position introduces electronegativity, influencing the compound’s reactivity and intermolecular interactions .
Physicochemical Properties
While direct measurements for this compound are unavailable, analogs like 4-(1-hydroxyethyl)phenol exhibit solubility in polar organic solvents (e.g., ethyl acetate, DMSO) and limited aqueous solubility . The fluorine substituent likely enhances lipid solubility compared to non-fluorinated analogs, potentially altering pharmacokinetic properties in biological systems. Storage recommendations for similar compounds suggest protection from moisture and storage at room temperature .
Table 1: Estimated Physicochemical Properties of (R)-2-Fluoro-4-(1-hydroxyethyl)phenol
Property | Value/Description |
---|---|
Molecular Formula | C₈H₉FO₂ |
Molecular Weight | 156.15 g/mol |
Solubility (Polar) | Soluble in DMSO, ethyl acetate |
Storage Conditions | RT, moisture-free |
Chiral Center | (R)-configuration at C1 of hydroxyethyl group |
Synthetic Methodologies
Biocatalytic Hydroamination of Fluorinated Styrenes
A promising route involves adapting enzymatic hydroamination strategies for aryl alkenes. In a study on 4-hydroxystyrenes, recombinant E. coli cells expressing flavin-dependent monooxygenases (FDC*) catalyzed the conversion of 4-vinylphenol to 4-(1-hydroxyethyl)phenol with high enantioselectivity . For the fluorinated analog, 2-fluoro-4-vinylphenol could serve as the substrate. Key reaction parameters include:
-
pH: 6.0–8.0 (optimized for enzyme activity)
-
Temperature: 25–35°C
-
Cofactors: Pyridoxal 5’-phosphate (PLP) for transaminase activity .
Table 2: Proposed Reaction Conditions for (R)-2-Fluoro-4-(1-hydroxyethyl)phenol Synthesis
Parameter | Optimal Range |
---|---|
Substrate | 2-Fluoro-4-vinylphenol |
Enzyme | Engineered FDC* or transaminase |
Buffer | 100 mM potassium phosphate (pH 7.5) |
Cofactor | 0.1 mM PLP |
Reaction Time | 10–30 hours |
Enantioselective Control
Achieving the (R)-configuration requires stereospecific enzymes. For example, E. coli (RFC-ERR-CB) cells produced (R)-amines from ketones with >99% enantiomeric excess (ee) in analogous reactions . Directed evolution of alcohol dehydrogenases could further enhance selectivity for the hydroxyethyl group’s desired configuration.
Analytical Characterization
Chromatographic Profiling
Gas chromatography (GC) with chiral columns is commonly used to resolve enantiomers. Internal standards like n-dodecane enable quantitative analysis, as demonstrated in studies on 4-(1-hydroxyethyl)phenol . Nuclear magnetic resonance (NMR) would confirm the fluorine and hydroxyethyl substituents’ positions, with -NMR providing specificity for the fluorine atom.
Stability and Degradation
The hydroxyethyl group may undergo oxidation to a ketone under acidic or oxidative conditions. Stabilization strategies include storage under inert atmospheres and avoidance of high temperatures .
Challenges and Future Directions
-
Synthetic Efficiency: Current yields for non-fluorinated analogs reach ~80% . Fluorine’s introduction may necessitate process optimization.
-
Biological Activity Screening: In vitro assays are needed to evaluate pharmacological potential.
-
Scalability: Transitioning from laboratory-scale biocatalysis to industrial production requires immobilized enzyme systems or continuous-flow reactors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume